![molecular formula C5H10ClNS B13474246 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[211]hexan-4-amine hydrochloride is a chemical compound with the molecular formula C5H9NS·HCl It is a bicyclic amine that contains a sulfur atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the reaction between dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the sulfur atom and amine group, ultimately yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the sulfur atom.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Applications De Recherche Scientifique
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets through its amine and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.1.1]hexane hydrochloride: Similar bicyclic structure but contains a nitrogen atom instead of sulfur.
2-Oxabicyclo[2.1.1]hexane hydrochloride: Contains an oxygen atom in place of sulfur.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity and properties are advantageous .
Propriétés
Formule moléculaire |
C5H10ClNS |
|---|---|
Poids moléculaire |
151.66 g/mol |
Nom IUPAC |
2-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c6-5-1-4(2-5)7-3-5;/h4H,1-3,6H2;1H |
Clé InChI |
GANRCCFBRFWBCU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CS2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


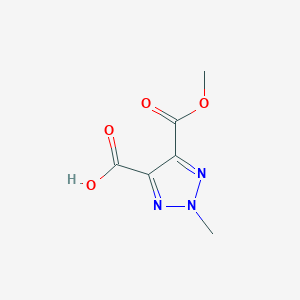
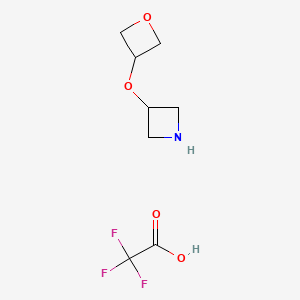
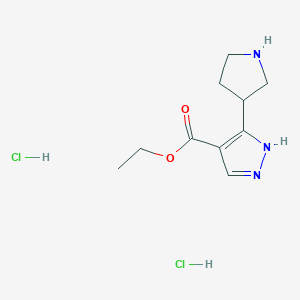
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
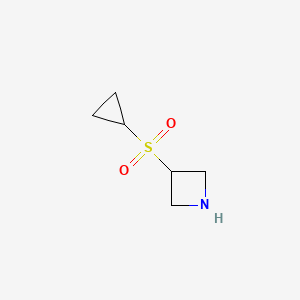

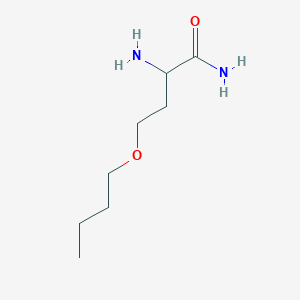


![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
